molecular formula C18H18N2O4 B2958656 N-(benzo[d][1,3]dioxol-5-yl)-2-phenylmorpholine-4-carboxamide CAS No. 1206993-48-7

N-(benzo[d][1,3]dioxol-5-yl)-2-phenylmorpholine-4-carboxamide

Cat. No. B2958656
CAS RN: 1206993-48-7
M. Wt: 326.352
InChI Key: LNSZPDLXOTVLMD-UHFFFAOYSA-N
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Description

This compound is a morpholine derivative with a carboxamide group attached to the 4-position of the morpholine ring. The morpholine ring is further substituted with a phenyl group at the 2-position. The carboxamide group is attached to a benzo[d][1,3]dioxol-5-yl moiety .


Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques like single-crystal X-ray diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various spectroscopic techniques and computational methods .

Scientific Research Applications

Virtual Screening and Pharmacokinetics

Virtual screening targeting the urokinase receptor led to the discovery of compounds with significant inhibition of breast cancer cell invasion, migration, and adhesion, as well as angiogenesis blocking capabilities. One such compound demonstrated a 20% reduction in tumor volumes and less extensive metastasis in treated mice, showcasing its potential as a starting point for next-generation compounds due to its suitable pharmacokinetic properties (F. Wang et al., 2011).

Antimicrobial Applications

A study on the ultrasound-assisted synthesis of benzamide derivatives highlighted their promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with some compounds exhibiting IC50 values of less than 1 µg/mL. These compounds were also found to be non-cytotoxic against the human cancer cell line HeLa, indicating their potential as anti-tubercular agents (Urja D. Nimbalkar et al., 2018).

Antidiabetic and Antihyperglycemic Agents

Research into 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives led to the identification of compounds with potential as antidiabetic agents. KRP-297, one such derivative, emerged as a promising drug candidate for the treatment of diabetes mellitus, showcasing the therapeutic potential of benzamide derivatives in managing diabetes (M. Nomura et al., 1999).

Antitumor and Anticancer Agents

The synthesis and characterization of benzoxazine monomers with phenylnitrile functional groups demonstrated improved thermal stability and glass transition temperatures compared to analogous compounds without the phenylnitrile group. These findings suggest potential applications in developing materials with enhanced thermal properties, which could have implications in various scientific and industrial contexts (H. Qi et al., 2009).

Mechanism of Action

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-phenylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-18(19-14-6-7-15-16(10-14)24-12-23-15)20-8-9-22-17(11-20)13-4-2-1-3-5-13/h1-7,10,17H,8-9,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSZPDLXOTVLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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